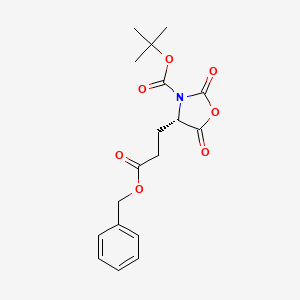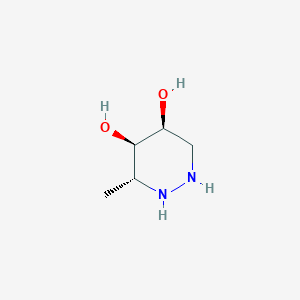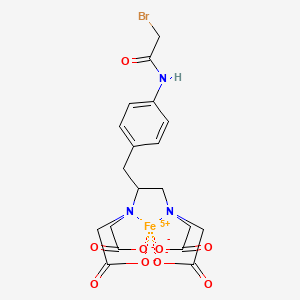
HUMAN MIDKINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human midkine is a heparin-binding growth factor that plays a crucial role in various biological processes. It is a small, basic protein with a molecular weight of approximately 13 kDa. This compound is highly expressed during embryogenesis and is involved in growth, proliferation, survival, migration, angiogenesis, reproduction, and repair . In adults, its expression is limited to certain tissues but is upregulated in response to pathological conditions such as cancer, inflammation, and injury .
Méthodes De Préparation
Human midkine can be synthesized using recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to produce this compound, which is subsequently purified using techniques such as affinity chromatography . Industrial production methods involve large-scale fermentation and purification processes to obtain high yields of this compound for research and therapeutic applications .
Analyse Des Réactions Chimiques
Human midkine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, which are crucial for its structural stability and biological activity .
Applications De Recherche Scientifique
Human midkine has numerous scientific research applications across various fields:
Medicine: This compound is a potential therapeutic target for treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions It is also used as a biomarker for diagnosing and monitoring disease progression.
Industry: This compound is utilized in the development of biopharmaceuticals and diagnostic assays.
Mécanisme D'action
Human midkine exerts its effects through interactions with multiple cell surface receptors, including receptor-type protein tyrosine phosphatase zeta, anaplastic lymphoma kinase, and low-density lipoprotein receptor-related protein . These interactions activate various signaling pathways, such as the phosphatidylinositol 3-kinase/Akt and extracellular signal-regulated kinase pathways, leading to cell proliferation, migration, and survival . This compound also modulates the immune response and promotes angiogenesis, contributing to its role in disease progression and tissue repair .
Comparaison Avec Des Composés Similaires
Human midkine is structurally and functionally related to pleiotrophin, another heparin-binding growth factor . Both proteins belong to the neurite growth-promoting factor family and share similar biological activities, such as promoting cell proliferation, migration, and differentiation . this compound is unique in its expression pattern and specific roles in various pathological conditions . Other similar compounds include fibroblast growth factors and vascular endothelial growth factors, which also play roles in cell growth and angiogenesis but differ in their receptor interactions and signaling pathways .
Propriétés
Numéro CAS |
170138-17-7 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1171159.png)



![N-[2-(2-chlorophenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171170.png)
![1H-Imidazolium, 2,2'-[[6-(dimethylamino)-1,3,5-triazine-2,4-diyl]bis(imino-4,1-phenyleneimino-4,1-phenyleneazo)]bis[1,3-dimethyl-, dichloride](/img/structure/B1171181.png)
